molecular formula C22H23NO4 B14268946 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine CAS No. 204842-93-3

2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine

Cat. No.: B14268946
CAS No.: 204842-93-3
M. Wt: 365.4 g/mol
InChI Key: JGUFJEFAHCMRPB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine typically involves the reaction of appropriate methoxy-substituted aromatic precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base, followed by methylation reactions to introduce the methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine involves its interaction with molecular targets such as DNA or specific enzymes. It can intercalate into DNA, disrupting the replication process, or inhibit enzyme activity by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to intercalate into DNA and potential use in drug development further distinguish it from other similar compounds .

Properties

CAS No.

204842-93-3

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine

InChI

InChI=1S/C22H23NO4/c1-12-14-7-6-13-8-18(24-2)20(26-4)10-16(13)22(14)23-17-11-21(27-5)19(25-3)9-15(12)17/h8-11H,6-7H2,1-5H3

InChI Key

JGUFJEFAHCMRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC(=C(C=C3C2=NC4=CC(=C(C=C14)OC)OC)OC)OC

Origin of Product

United States

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